![molecular formula C22H14F3N3O2 B12449364 4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-カルボキシフェニルアミノ)-6-(2-ナフチル)-4-(トリフルオロメチル)ピリミジンは、ナフチル基、トリフルオロメチル基、およびピリミジニル基を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-(4-カルボキシフェニルアミノ)-6-(2-ナフチル)-4-(トリフルオロメチル)ピリミジンの合成は、一般的に複数段階の有機反応を伴います。一般的な方法の1つは、鈴木・宮浦カップリング反応で、これは炭素‐炭素結合を形成するために広く使用されています。 この反応は、パラジウム触媒の存在下で、アリールハライドと有機ホウ素化合物のカップリングを含みます 。反応条件は一般的に穏やかであり、さまざまな官能基に耐性があります。
工業生産方法
この化合物の工業生産は、収率と効率を最大限に引き出すために鈴木・宮浦カップリング反応を最適化することが必要になる可能性があります。これには、最良の触媒と反応条件を特定するためのハイスループットスクリーニングや、生産をスケールアップするための連続フロープロセスの開発が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to scale up production.
化学反応の分析
反応の種類
2-(4-カルボキシフェニルアミノ)-6-(2-ナフチル)-4-(トリフルオロメチル)ピリミジンは、さまざまな種類の化学反応を起こす可能性があり、以下を含みます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を改変したりするために酸化することができます。
還元: 還元反応は、酸素原子を除去したり、二重結合を単結合に変換したりするために使用できます。
置換: この化合物は、ある官能基が別の官能基に置き換えられる置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: 置換反応は、ハロゲン(例:塩素、臭素)や求核剤(例:アミン、アルコール)などの試薬によって促進される可能性があります。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。
4. 科学研究への応用
2-(4-カルボキシフェニルアミノ)-6-(2-ナフチル)-4-(トリフルオロメチル)ピリミジンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物学的活性について研究することができます。
医学: 特定の分子経路を標的にする薬剤の開発における、潜在的な薬剤としての可能性を調査することができます。
産業: この化合物は、安定性や反応性などのユニークな特性を持つ新素材の開発に使用できます。
科学的研究の応用
4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
2-(4-カルボキシフェニルアミノ)-6-(2-ナフチル)-4-(トリフルオロメチル)ピリミジンの作用機序は、特定の分子標的との相互作用に関与しています。これらの標的は、さまざまな生物学的プロセスに役割を果たす酵素、受容体、または他のタンパク質を含めることができます。この化合物の効果は、これらの標的に結合してその活性を調節する経路を介して仲介されます。
6. 類似の化合物との比較
類似の化合物
4-(トリフルオロメチル)フェニルボロン酸: この化合物はトリフルオロメチル基を共有し、同様の反応を起こすことができます.
2-(4,6-ジクロロ-2-(トリフルオロメチル)ピリミジン-5-イル)酢酸メチル: この化合物は、ピリミジニル基も含まれており、同様の合成用途で使用されます.
ユニークさ
2-(4-カルボキシフェニルアミノ)-6-(2-ナフチル)-4-(トリフルオロメチル)ピリミジンは、ナフチル基、トリフルオロメチル基、およびピリミジニル基の組み合わせによってユニークです。この組み合わせにより、独特の化学的および物理的特性が与えられ、これらのユニークな特性を必要とする特定の用途に価値があります。
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group and can undergo similar reactions.
Methyl 2-(4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-yl)acetate: This compound also contains a pyrimidinyl group and is used in similar synthetic applications.
Uniqueness
4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is unique due to the combination of its naphthyl, trifluoromethyl, and pyrimidinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique characteristics.
特性
分子式 |
C22H14F3N3O2 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
4-[[4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C22H14F3N3O2/c23-22(24,25)19-12-18(16-6-5-13-3-1-2-4-15(13)11-16)27-21(28-19)26-17-9-7-14(8-10-17)20(29)30/h1-12H,(H,29,30)(H,26,27,28) |
InChIキー |
QUBIYUAZNJEHKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC(=N3)NC4=CC=C(C=C4)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


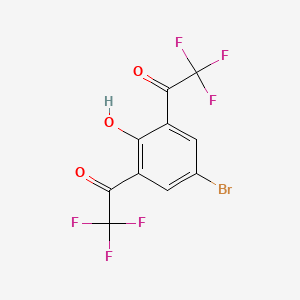
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12449328.png)
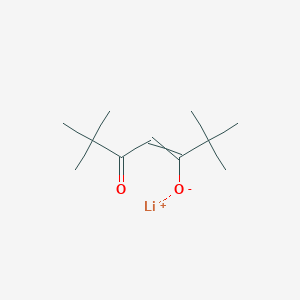
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
![Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B12449353.png)
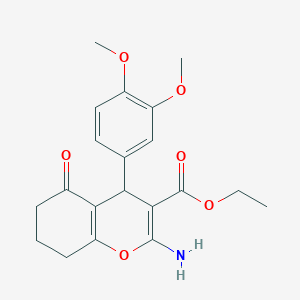
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)
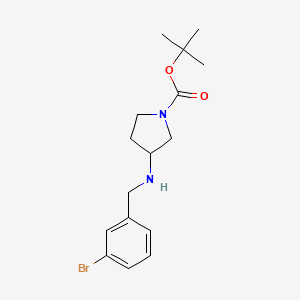
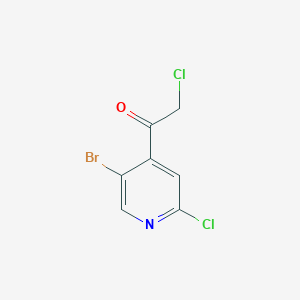
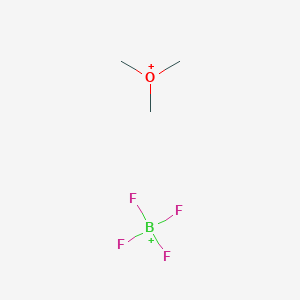
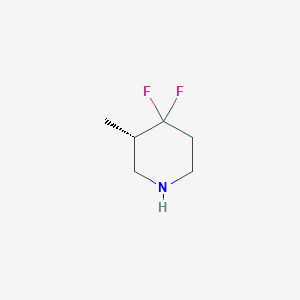
![N-[2-(2-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B12449378.png)
